(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine
Description
“(3-(furan-2-yl)-1H-pyrazol-4-yl)methanamine” is a compound that contains a furan ring, a pyrazole ring, and an amine group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a heterocyclic compound characterized by a five-membered ring with three carbon atoms and two nitrogen atoms . The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached to hydrogen atoms, alkyl groups, aryl groups, or a combination of these.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, along with the amine group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and pyrazole rings, as well as the amine group. The furan ring is electron-rich and can undergo electrophilic substitution reactions. The pyrazole ring, being a diazole, can participate in various reactions like alkylation, acylation, and sulfonation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, the presence of the amine group could make the compound basic, and the compound is likely to be polar due to the presence of nitrogen and oxygen atoms .Future Directions
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMIPVPQWZRTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=NN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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